(1S-trans)-Decamethrinic Acid
Overview
Description
(1S-trans)-Decamethrinic Acid is a synthetic pyrethroid compound known for its insecticidal properties. It is a stereoisomer of decamethrinic acid, which is a key intermediate in the synthesis of various pyrethroid insecticides. Pyrethroids are widely used due to their high efficacy against insects and relatively low toxicity to mammals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S-trans)-Decamethrinic Acid typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of a suitable dichlorovinyl compound with a cyclopropane carboxylic acid derivative under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: (1S-trans)-Decamethrinic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogenation and other substitution reactions can modify its chemical structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dichlorovinyl ketones, while reduction can produce cyclopropane alcohols.
Scientific Research Applications
(1S-trans)-Decamethrinic Acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pyrethroid insecticides.
Biology: Studies on its effects on insect physiology and behavior are common.
Medicine: Research on its potential use in developing new insecticidal formulations with lower toxicity to humans.
Industry: It is used in the production of insecticides for agricultural and public health purposes.
Mechanism of Action
The mechanism of action of (1S-trans)-Decamethrinic Acid involves the disruption of sodium channels in the nervous system of insects. By binding to these channels, it prolongs their activation, leading to continuous nerve impulses, paralysis, and eventually death of the insect. This selective action on insect sodium channels makes it highly effective as an insecticide while being relatively safe for mammals.
Comparison with Similar Compounds
Permethrin: Another widely used pyrethroid with similar insecticidal properties.
Cypermethrin: Known for its high efficacy and longer residual activity.
Cyfluthrin: Similar in structure but contains a fluorine atom, enhancing its insecticidal activity.
Uniqueness: (1S-trans)-Decamethrinic Acid is unique due to its specific stereochemistry, which contributes to its high insecticidal potency and selectivity. Its ability to disrupt sodium channels in insects while having low toxicity to mammals makes it a valuable compound in the field of pest control.
Properties
IUPAC Name |
(1S,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Br2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIQXIJPQWLFSD-UJURSFKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C=C(Br)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@@H]1C(=O)O)C=C(Br)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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